molecular formula C9H19NO B15168247 N-1-Methylheptylformamide CAS No. 650608-26-7

N-1-Methylheptylformamide

Cat. No.: B15168247
CAS No.: 650608-26-7
M. Wt: 157.25 g/mol
InChI Key: YWFHDUFNGSJLTL-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1-Methylheptylformamide: is a chemical compound with the molecular formula C9H19NO

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-1-Methylheptylformamide typically involves the reaction of heptylamine with formic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: : On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: : N-1-Methylheptylformamide can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions: : For oxidation reactions, common reagents include chromium(VI) oxide and potassium permanganate . Reduction reactions may use sodium borohydride or lithium aluminum hydride . Substitution reactions often involve halogenating agents like phosphorus tribromide .

Major Products Formed: : The major products formed from these reactions include alcohols , amines , and halides , depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-1-Methylheptylformamide has found applications in various scientific fields:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : The compound has been studied for its potential biological activity, including its effects on enzyme inhibition.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.

  • Industry: : It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-1-Methylheptylformamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor , affecting the activity of certain enzymes involved in metabolic processes.

Comparison with Similar Compounds

N-1-Methylheptylformamide is similar to other formamide derivatives such as N-ethylformamide and N-propylformamide . its unique structure and properties set it apart, making it suitable for specific applications where other compounds may not be as effective.

List of Similar Compounds

  • N-ethylformamide

  • N-propylformamide

  • N-butylformamide

  • N-pentylformamide

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

650608-26-7

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

N-[(2S)-octan-2-yl]formamide

InChI

InChI=1S/C9H19NO/c1-3-4-5-6-7-9(2)10-8-11/h8-9H,3-7H2,1-2H3,(H,10,11)/t9-/m0/s1

InChI Key

YWFHDUFNGSJLTL-VIFPVBQESA-N

Isomeric SMILES

CCCCCC[C@H](C)NC=O

Canonical SMILES

CCCCCCC(C)NC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.